molecular formula C13H20IN3O3 B1519253 1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231952-31-0

1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No. B1519253
CAS RN: 1231952-31-0
M. Wt: 393.22 g/mol
InChI Key: GLSSRCHHIYKHNP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are similar to the given compound, has been a topic of interest in organic chemistry . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Ionic Conductivity and Solid-State Dye-Sensitized Solar Cells (DSSCs)

Imidazolium iodides, including compounds structurally similar to the subject compound, have been investigated for their potential in solid-state dye-sensitized solar cells (DSSCs). High conductivity solid-state ionic conductors, derived from lamellar solid iodide salts of imidazolium or piperidinium with N-substituted propargyl groups, demonstrate significant potential as single-component solid electrolytes. These materials enable efficient operation of solid-state DSSCs without additives in the electrolyte, achieving light-to-electricity power conversion efficiencies of up to 6.3% under simulated AM1.5G solar light conditions. This research highlights the potential of imidazolium iodides in developing high-conductivity electrolytes for solid-state DSSCs, offering a pathway to enhance the performance and stability of these devices (Wang et al., 2013).

Electrochemical Oxidation and Cardiovascular Activity

Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, synthesized via methylation and one-pot multicomponent synthesis involving piperidine, have shown promise in electrochemical studies and cardiovascular activity analysis. These compounds exhibit varied electrochemical oxidation behaviors, which could be linked to the electronic properties of the substituent at the heterocycle's position. This research opens up new avenues for exploring the electrochemical properties of imidazolium iodide derivatives, potentially leading to novel applications in electrochemical sensors and devices (Krauze et al., 2004).

Hybrid Redox Couples for Dye-Sensitized Solar Cells

Imidazolium-functionalized stable organic radicals, combined with imidazolium iodides, have been developed for use in dye-sensitized solar cells (DSSCs). The hybrid redox couple, consisting of imidazolium functionalized TEMPO (a stable organic radical) and propyl-methylimidazolium iodide, has shown enhanced power conversion efficiencies in DSSCs when compared to traditional iodide/triiodide-based electrolytes. This suggests the potential of imidazolium iodide derivatives in improving the efficiency and performance of DSSCs through novel redox mediator design (Chen et al., 2013).

properties

IUPAC Name

ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-4-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3O3.HI/c1-3-19-12(17)11-4-6-15(7-5-11)13(18)16-9-8-14(2)10-16;/h8-11H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSSRCHHIYKHNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide
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1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide
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1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

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